3,3-difluoro-N-phenylpentanamide
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Overview
Description
3,3-Difluoro-N-phenylpentanamide is an organofluorine compound characterized by the presence of two fluorine atoms attached to the third carbon of a pentanamide chain, with a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-difluoro-N-phenylpentanamide typically involves the introduction of fluorine atoms into the pentanamide structure. One common method is the difluoromethylation of a suitable precursor. This can be achieved through the use of difluoromethylation reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or aminodifluorosulfinium tetrafluoroborate salts . These reagents facilitate the conversion of alcohols, aldehydes, and ketones into their corresponding difluorinated compounds under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts. These processes are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-N-phenylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluorinated carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include difluorinated carboxylic acids, amines, and various substituted derivatives .
Scientific Research Applications
3,3-Difluoro-N-phenylpentanamide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as increased thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 3,3-difluoro-N-phenylpentanamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets are still under investigation, but the compound’s unique structure plays a crucial role in its biological effects .
Comparison with Similar Compounds
3,3-Difluoro-2,4,6-trinitroanisole: A fluorinated explosive with distinct thermal decomposition properties.
Difluoroalkanes: Compounds with similar difluoromethyl groups but different overall structures.
Fluorinated Quinolines: Compounds with multiple fluorine atoms and diverse applications in medicine.
Uniqueness: 3,3-Difluoro-N-phenylpentanamide stands out due to its specific substitution pattern and the presence of both a phenyl group and difluoromethyl group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2011747-76-3 |
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Molecular Formula |
C11H13F2NO |
Molecular Weight |
213.2 |
Purity |
95 |
Origin of Product |
United States |
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